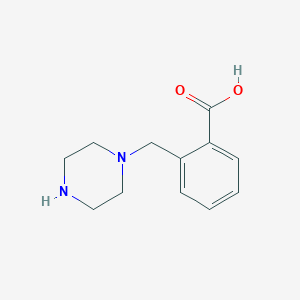

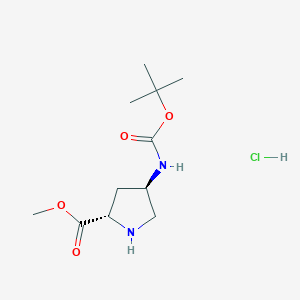

![molecular formula C11H13ClN4O B1520731 Chlorhydrate de 2-amino-N-[4-(1H-pyrazol-1-yl)phényl]acétamide CAS No. 1240526-20-8](/img/structure/B1520731.png)

Chlorhydrate de 2-amino-N-[4-(1H-pyrazol-1-yl)phényl]acétamide

Vue d'ensemble

Description

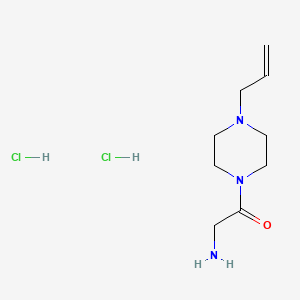

2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an acetamide group

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is the p21-Activated Kinase (PAK), which is a regulator of cell motility and proliferation . PAK activity is regulated in part by phosphoinositide-dependent kinase 1 (PDK1) .

Mode of Action

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride, a derivative of celecoxib, directly inhibits PAK . It competes with ATP binding in cell-free kinase assays . Computer modeling predicts a docking site for this compound in the ATP binding motif of PAK1 .

Biochemical Pathways

The compound’s interaction with PAK affects the AKT phosphorylation pathway regulated by PDK1 . It inhibits PAK phosphorylation at lower concentrations than PDK1-dependent AKT phosphorylation .

Result of Action

The inhibition of PAK by 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride results in reduced cell proliferation . Overexpression of constitutively activated PAK1 partially rescues the ability of motile cells to migrate during treatment with this compound, suggesting that inhibition of PAK may be involved in its cellular effects .

Analyse Biochimique

Biochemical Properties

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride has been found to interact with p21-Activated kinases (PAKs), which are regulators of cell motility and proliferation . The compound’s activity is regulated in part by phosphoinositide-dependent kinase 1 (PDK1) .

Cellular Effects

In three human thyroid cancer cell lines, 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride inhibited cell proliferation with reduced AKT phosphorylation by PDK1 . It also unexpectedly inhibited PAK phosphorylation at lower concentrations than PDK1-dependent AKT phosphorylation in two of the three lines .

Molecular Mechanism

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride has been shown to inhibit PAK activity and compete with ATP binding . Computer modeling predicted a docking site for the compound in the ATP binding motif of PAK1 .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride typically involves the following steps:

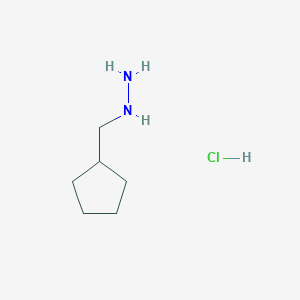

Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetic acid in the presence of a base.

Formation of Hydrochloride Salt: The final step involves the conversion of the acetamide derivative to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the acetamide group.

Common Reagents and Conditions:

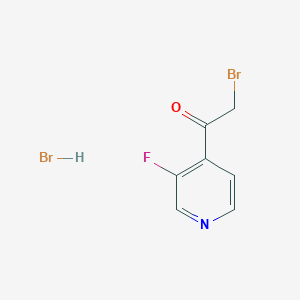

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Pyrazole-1-oxide derivatives.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Substituted pyrazoles or acetamides.

Comparaison Avec Des Composés Similaires

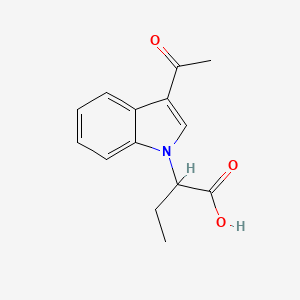

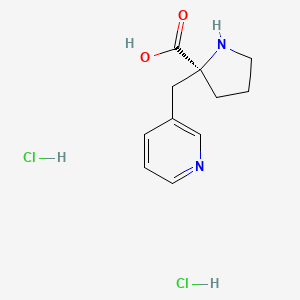

2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride: Similar structure but with a different substituent on the pyrazole ring.

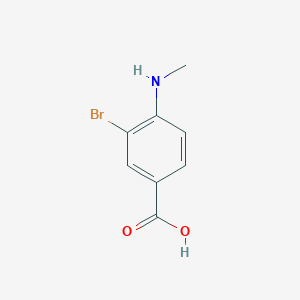

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Contains a hydroxyl group instead of the acetamide group.

Propriétés

IUPAC Name |

2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGBYWPRTSJQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.